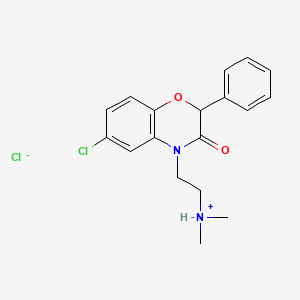

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride

Description

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride is a synthetic benzoxazinone derivative. Its structure features a 1,4-benzoxazin-3-one core with a 6-chloro substituent, a 2-phenyl group, and a 4-(2-dimethylaminoethyl) side chain, stabilized as a hydrochloride salt. Benzoxazinones are heterocyclic compounds known for diverse biological activities, including herbicidal, antifungal, and pharmacological properties . The hydrochloride salt enhances solubility and stability, a common formulation strategy for agrochemicals and pharmaceuticals .

Properties

CAS No. |

57462-70-1 |

|---|---|

Molecular Formula |

C18H20Cl2N2O2 |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

2-(6-chloro-3-oxo-2-phenyl-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H19ClN2O2.ClH/c1-20(2)10-11-21-15-12-14(19)8-9-16(15)23-17(18(21)22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3;1H |

InChI Key |

NMQCHRIESWXCLN-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the cyclization of o-aminophenol derivatives with formaldehyde and an appropriate aldehyde or ketone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often used to optimize the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the benzoxazine ring, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Differences

Natural Benzoxazinoids (e.g., DIMBOA, HDMBOA)

- Structure: Natural benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) lack synthetic substituents (e.g., chloro, phenyl, or dimethylaminoethyl groups).

- Activity : These compounds act as plant defense toxins against herbivores (e.g., Spodoptera spp.) by disrupting insect gut function .

- Contrast: The target compound’s synthetic substituents (chloro, phenyl, dimethylaminoethyl) likely improve stability and potency for industrial applications.

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

- Structure: Features a 6-chloro substituent but lacks the phenyl and dimethylaminoethyl groups .

- Activity : Exhibits herbicidal and antifungal properties.

- Application : Used in agricultural formulations.

- Contrast: The target compound’s phenyl and dimethylaminoethyl groups may enhance lipid solubility, improving membrane penetration and bioavailability.

Brilaroxazine Hydrochloride

- Structure: Contains a piperazinyl-butyryloxy side chain instead of dimethylaminoethyl .

- Activity : Acts as a dopamine/serotonin receptor modulator (neuroleptic).

- Application : Investigated for psychiatric disorders.

- Contrast: The target compound’s dimethylaminoethyl group suggests a different pharmacological or agrochemical target, possibly acetylcholinesterase or ion channels.

Comparative Data Table

Key Research Findings

- Substituent Impact: Chloro Group: Enhances herbicidal activity by increasing electrophilicity, disrupting cellular redox balance . Phenyl Group: May enhance lipophilicity, aiding membrane penetration in plants or mammals.

- Activity Spectrum: Natural benzoxazinoids (e.g., DIMBOA) are niche in ecological defense, while synthetic derivatives are optimized for stability and target specificity . The target compound’s hybrid structure suggests dual utility in agrochemical and pharmaceutical sectors, though further studies are needed.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural elucidation of this benzoxazine derivative?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the three-dimensional configuration of this compound, particularly for confirming the positions of the chloro, phenyl, and dimethylaminoethyl substituents. Single-crystal diffraction studies, as demonstrated for analogous benzoxazine derivatives (e.g., 6-chloro-2H-1,4-benzoxazin-3-one), can validate stereochemistry and bond angles . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) should be used to confirm molecular weight and functional group assignments.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : A stepwise approach is critical. First, synthesize the benzoxazine core via cyclization of o-aminophenol derivatives with chloroacetyl chloride under anhydrous conditions. Introduce the 2-dimethylaminoethyl group via nucleophilic substitution, ensuring strict temperature control (0–5°C) to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) enhances purity . Monitor intermediates by TLC (silica gel, UV detection) to track reaction progress.

Q. What analytical techniques are essential for assessing purity and stability?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. For stability studies, use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Karl Fischer titration ensures low water content (<0.5%), critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For example, the dimethylaminoethyl side chain may exhibit dynamic rotation in solution, leading to averaged NMR signals. To resolve this:

- Perform variable-temperature NMR to identify rotational barriers.

- Compare with DFT-calculated chemical shifts for static and dynamic models.

- Use NOESY/ROESY to probe spatial proximity of protons in solution .

Q. What strategies are effective for designing in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., benzoxazines with known dopamine receptor affinity). For receptor binding studies:

- Use radioligand displacement assays (H-labeled antagonists) on transfected HEK293 cells.

- Measure EC/IC values via dose-response curves (GraphPad Prism for nonlinear regression).

- Include positive controls (e.g., clozapine for serotonin receptors) and validate selectivity via counter-screens against off-target kinases .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to predict blood-brain barrier penetration, focusing on logP (target 2–3) and polar surface area (<90 Ų). Use QSAR models to correlate structural modifications (e.g., chloro substitution) with metabolic stability in cytochrome P450 isoforms. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). To reconcile

- Replicate experiments using standardized protocols (e.g., ATCC-certified cells, serum-free media).

- Perform meta-analysis of published IC values, applying statistical weighting for sample size and methodology rigor.

- Use orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.